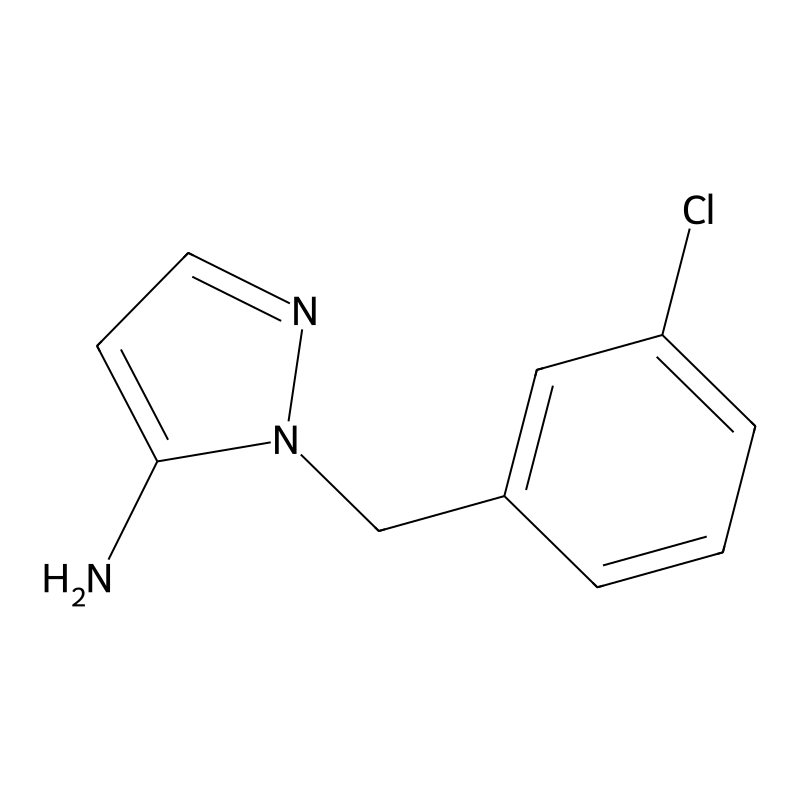

1-(3-Chlorobenzyl)-1H-pyrazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Application Summary: In pharmacology, this compound has been explored for its potential anticholinesterase activities, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s .

Experimental Methods: Researchers synthesized derivatives containing the 1,2,3-triazole moiety, known for interacting with various receptors and enzymes. The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), using standard biochemical assays .

Results: One derivative showed potent anti-BuChE activity with an IC50 value of 3.08 ± 0.29 μM and demonstrated good blood-brain barrier permeability without neurotoxicity at concentrations up to 50 μM .

Biochemistry

Application Summary: Biochemically, “1-(3-Chlorobenzyl)-1H-pyrazol-5-amine” serves as a precursor in the synthesis of various benzyl thioethers and benzimidazole derivatives, which have applications in enzyme inhibition and molecular interaction studies .

Experimental Methods: The compound is used as a starting reagent in synthetic pathways involving nucleophilic substitution reactions under controlled conditions to yield the desired bioactive molecules .

Results: The synthesized molecules exhibit specific binding affinities to target enzymes, providing insights into enzyme-substrate interactions and aiding in the design of inhibitors .

Medicinal Chemistry

Application Summary: In medicinal chemistry, the compound is utilized in the design of molecules with potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles .

Experimental Methods: The compound undergoes various chemical transformations, including cyclization and alkylation, to create novel structures that are then screened for medicinal properties .

Results: The resulting compounds are evaluated for pharmacokinetics, metabolic stability, and toxicity, contributing to the optimization of drug candidates .

Organic Chemistry

Application Summary: Organic chemists employ “1-(3-Chlorobenzyl)-1H-pyrazol-5-amine” in the study of electrophilic aromatic substitution reactions, which are fundamental to the synthesis of complex organic molecules .

Experimental Methods: The compound is subjected to conditions that facilitate the addition of various functional groups through electrophilic attack, followed by subsequent stabilization of the aromatic ring .

Results: These reactions yield a variety of substituted aromatic compounds, expanding the repertoire of synthetic methodologies in organic chemistry .

Analytical Chemistry

Application Summary: Analytical chemists use derivatives of “1-(3-Chlorobenzyl)-1H-pyrazol-5-amine” as standards or reagents in chromatography and spectroscopy for the quantification and analysis of chemical substances .

Results: The standards provide accurate benchmarks for the measurement of other compounds, ensuring the reliability of analytical results .

Chemical Engineering

Application Summary: In chemical engineering, “1-(3-Chlorobenzyl)-1H-pyrazol-5-amine” is involved in process optimization studies, focusing on the efficient and scalable production of chemical entities .

Experimental Methods: Engineers develop and refine processes such as continuous flow synthesis and crystallization to produce the compound in a cost-effective and environmentally friendly manner .

Results: The optimized processes lead to increased yields, purity, and quality of the final product, enhancing the feasibility of industrial-scale production .

Neurochemistry

Application Summary: Neurochemists investigate the compound’s influence on neurotransmitter systems, particularly its binding affinity to serotonin receptors which could have implications for treating psychiatric disorders .

Experimental Methods: The compound is used in receptor binding assays involving radiolabeled ligands to determine its affinity and selectivity for various serotonin receptor subtypes .

Results: Studies have shown that certain derivatives can selectively bind to 5-HT receptor subtypes, suggesting potential for development into antidepressant or anxiolytic agents .

Molecular Biology

Application Summary: Molecular biologists utilize “1-(3-Chlorobenzyl)-1H-pyrazol-5-amine” in gene expression studies, particularly in the context of cancer research, to understand the role of specific genes in tumor progression .

Experimental Methods: The compound is incorporated into small molecules that can modulate gene expression by interacting with transcription factors or epigenetic markers .

Results: These studies have led to the identification of target genes that are critical for cancer cell survival, providing new avenues for therapeutic intervention .

Environmental Chemistry

Application Summary: Environmental chemists study the degradation products of “1-(3-Chlorobenzyl)-1H-pyrazol-5-amine” to assess its environmental impact and develop methods for its safe disposal .

Experimental Methods: The compound is subjected to various environmental conditions to simulate its breakdown products, which are then analyzed using advanced chromatographic and spectroscopic techniques .

Results: The findings contribute to understanding the compound’s environmental fate and help establish guidelines for its handling and disposal .

Computational Chemistry

Application Summary: Computational chemists use “1-(3-Chlorobenzyl)-1H-pyrazol-5-amine” in molecular modeling studies to predict its interaction with biological targets and to design more potent derivatives .

Experimental Methods: The compound’s structure is used in in silico docking studies and molecular dynamics simulations to explore its binding modes and conformational flexibility .

Results: The computational predictions guide the synthesis of new derivatives with enhanced biological activity and improved drug-like properties .

Polymer Science

Application Summary: In polymer science, the compound is investigated for its potential as a monomer in the synthesis of novel polymers with specific mechanical or chemical properties .

Experimental Methods: “1-(3-Chlorobenzyl)-1H-pyrazol-5-amine” is polymerized under controlled conditions to form polymers, which are then characterized for their structural and functional attributes .

Results: The resulting polymers exhibit unique properties, such as increased thermal stability or biodegradability, making them suitable for specialized applications .

Pharmacogenomics

Application Summary: Pharmacogenomics researchers explore the variations in individual responses to drugs derived from “1-(3-Chlorobenzyl)-1H-pyrazol-5-amine”, aiming to personalize medicine .

Experimental Methods: Patient-derived cells are treated with the compound, and genetic analyses are conducted to identify biomarkers that predict therapeutic efficacy or adverse drug reactions .

Results: This research has led to the development of genetic tests that can guide the selection of the most effective and safest drugs for individual patients .

1-(3-Chlorobenzyl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C10H10ClN3. It features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and a chlorobenzyl substituent. This compound is characterized by its potential biological activity and applications in medicinal chemistry and proteomics research. The presence of the chlorine atom in the benzyl group enhances its reactivity and biological properties, making it a subject of interest in various scientific studies .

There is no current information available on the specific mechanism of action of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine. As mentioned earlier, the pyrazole ring is a common pharmacophore, and structurally similar compounds have been investigated for various biological activities []. However, without specific research on this particular molecule, its mechanism of action remains unknown.

- The presence of chlorine suggests potential skin and eye irritation.

- As with most organic compounds, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

The chemical behavior of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine is influenced by its functional groups. It can undergo several types of reactions, including:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Acylation and Alkylation: The amine group can participate in acylation or alkylation reactions, allowing for the introduction of various substituents.

- Cyclization Reactions: Under certain conditions, this compound may participate in cyclization reactions, forming more complex structures.

These reactions contribute to its utility in synthesizing derivatives that may exhibit enhanced biological activities .

1-(3-Chlorobenzyl)-1H-pyrazol-5-amine has shown potential biological activities, including:

- Antimicrobial Activity: Studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.

- Anticancer Properties: Research into related pyrazole derivatives has highlighted their potential as anticancer agents, warranting further investigation into this compound's efficacy against various cancer cell lines .

- Inhibition of Enzymatic Activity: Some studies suggest that pyrazole derivatives can inhibit specific enzymes, which could have implications for treating diseases where these enzymes play a critical role.

The synthesis of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with appropriate carbonyl compounds.

- Substitution Reactions: Chlorobenzyl groups can be introduced via nucleophilic substitution methods.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications .

1-(3-Chlorobenzyl)-1H-pyrazol-5-amine has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceutical agents.

- Proteomics Research: This compound is utilized in proteomics studies to understand protein interactions and functions.

- Chemical Biology: Its ability to modify biological systems makes it valuable in chemical biology research .

Interaction studies involving 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest interactions with specific proteins or enzymes that could lead to significant biological outcomes.

Several compounds share structural similarities with 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazol-5-amine | C16H14ClN3 | Contains a phenyl group; potential anticancer activity |

| 3-(2-Chlorophenyl)-1-(3-Chlorophenyl)-1H-pyrazol-5-amine | C16H14Cl2N3 | Dihalogenated structure; unique reactivity profile |

| 1-(3-chlorobenzyl)-4-methyl-1H-pyrazol-5-amine | C11H12ClN3 | Methyl substitution alters biological activity |

These compounds highlight the uniqueness of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine due to its specific chlorobenzyl substitution and potential biological activities, making it an interesting candidate for further research in medicinal chemistry and related fields .

Electrophilic Aromatic Substitution

The pyrazole ring in 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine exhibits characteristic electrophilic substitution patterns consistent with the electronic properties of the heterocycle. The C-4 position represents the most nucleophilic site and readily undergoes electrophilic attack due to the electron-rich nature of the pyrazole ring [1] [2]. This selectivity arises from the electronic distribution within the five-membered ring, where positions 3 and 5 are deactivated by the presence of electronegative nitrogen atoms [3].

Research demonstrates that electrophilic substitution reactions occur preferentially at the C-4 position under mild conditions [4]. The reaction mechanism involves initial electrophilic attack at the most nucleophilic carbon, followed by proton loss to restore aromaticity. Common electrophiles that react at this position include halogenating agents, nitrating reagents, and sulfonating agents [2] [5].

The 3-chlorobenzyl substituent at the N-1 position influences the electronic properties of the pyrazole ring through inductive effects. The electron-withdrawing nature of the chlorine atom reduces the overall electron density of the system, moderating the reactivity toward electrophiles while maintaining regioselectivity .

Nucleophilic Substitution Reactions

Nucleophilic substitution patterns in 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine follow predictable regioselectivity based on the electronic properties of the pyrazole ring. Positions 3 and 5 are most susceptible to nucleophilic attack due to their adjacency to the electron-withdrawing nitrogen atoms [1] [7]. This reactivity pattern is particularly pronounced in the presence of electron-withdrawing groups on the ring system.

The amino group at the C-5 position serves as both a nucleophilic site and a directing group for subsequent reactions. Under basic conditions, the amino group can be deprotonated to form a nucleophilic amide anion, which readily participates in substitution reactions with electrophiles [9]. The regioselectivity of these reactions depends on the steric and electronic properties of the attacking nucleophile.

Nucleophilic substitution at the 3-chlorobenzyl moiety can occur through classical SN2 mechanisms, particularly at the benzylic position. The presence of the chlorine atom in the meta position provides additional activation through inductive effects, enhancing the electrophilicity of the benzyl carbon .

Regioselectivity Factors

The regioselectivity of substitution reactions in 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine is governed by several factors including electronic effects, steric hindrance, and reaction conditions. Electronic factors dominate, with the pyrazole ring directing electrophilic attack to the C-4 position and nucleophilic attack to the C-3 and C-5 positions [1] [12].

Steric factors become important when bulky substituents are present or when the reaction involves sterically demanding reagents. The 3-chlorobenzyl group provides moderate steric hindrance around the N-1 position, influencing the approach of reagents and affecting reaction rates [13] [12].

Reaction conditions, particularly pH and temperature, significantly influence regioselectivity. Under acidic conditions, the pyrazole ring can be protonated, altering the electronic distribution and potentially changing the preferred sites of attack. Basic conditions favor deprotonation of the amino group, creating additional nucleophilic sites [1] [4].

Mechanistic Insights into Halogenation and Cross-Coupling Reactions

Halogenation Mechanisms

Halogenation of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine occurs through electrophilic aromatic substitution mechanisms, with the C-4 position being the primary site of attack. The reaction typically employs N-halosuccinimide (NXS) reagents under mild conditions at room temperature, providing good yields with minimal side reactions [14] [15].

The mechanism proceeds through formation of a sigma complex intermediate, where the halogen electrophile attacks the electron-rich C-4 position. The intermediate is stabilized by the aromatic system, and subsequent proton loss regenerates the aromatic character of the pyrazole ring [14] [16]. The reaction is facilitated by the electron-donating properties of the amino group at the C-5 position, which increases the nucleophilicity of the adjacent C-4 carbon.

Experimental studies demonstrate that bromination and iodination proceed more readily than chlorination, consistent with the relative electrophilicity of the halogenating species [14]. The reaction rate follows the order: I2 > Br2 > Cl2, reflecting the decreasing electronegativity and increasing polarizability of the halogens.

Cross-Coupling Reaction Mechanisms

Cross-coupling reactions involving 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine require careful consideration of the multiple reactive sites present in the molecule. Suzuki-Miyaura coupling reactions can occur at both the pyrazole ring (after halogenation) and the benzyl chloride moiety, providing opportunities for selective functionalization [17] [18].

The mechanism of Suzuki coupling at the pyrazole ring follows the traditional palladium-catalyzed pathway involving oxidative addition, transmetalation, and reductive elimination steps. However, the presence of the amino group requires protection or modification of reaction conditions to prevent catalyst inhibition [17] [19]. The amino group coordinates strongly to palladium, potentially poisoning the catalyst and reducing reaction efficiency.

Sonogashira coupling reactions provide access to alkyne-functionalized pyrazoles through reaction with terminal alkynes. The reaction mechanism involves palladium-catalyzed coupling with copper co-catalysis, proceeding through similar oxidative addition and reductive elimination steps [20] [21]. The amino group must be protected or the reaction conditions optimized to minimize catalyst deactivation.

Catalyst Systems and Optimization

Effective catalyst systems for cross-coupling reactions with 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine require careful selection of ligands and reaction conditions. Phosphine ligands with appropriate steric and electronic properties help stabilize the palladium catalyst while minimizing inhibition by the amino group [22] [23].

Research demonstrates that bulky, electron-rich phosphine ligands such as P(t-Bu)3 or XPhos provide optimal results for Suzuki coupling reactions [17] [18]. These ligands create a sterically protected environment around the palladium center while maintaining sufficient electronic donation to facilitate the catalytic cycle.

The choice of base is critical for successful cross-coupling reactions. Potassium carbonate and cesium carbonate are commonly employed, providing sufficient basicity to activate the boronic acid partner while maintaining compatibility with the amino group [17] [19]. The reaction typically requires elevated temperatures (80-140°C) and inert atmosphere conditions to achieve optimal yields.

Derivatization for Fused Heterocyclic Systems

Pyrazoloazine Formation

The amino group in 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine serves as a versatile handle for constructing fused heterocyclic systems, particularly pyrazoloazines. These compounds represent important pharmacophores with significant biological activity and synthetic utility [24] [25].

Pyrazolo[3,4-b]pyridine derivatives can be synthesized through condensation of the amino group with β-dicarbonyl compounds under acidic conditions. The reaction proceeds through initial nucleophilic attack of the amino group on the more electrophilic carbonyl carbon, followed by cyclization and elimination of water [24] [26]. The regioselectivity of the reaction depends on the electronic properties of the β-dicarbonyl component and the reaction conditions employed.

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves reaction with formamide or other one-carbon electrophiles. The mechanism involves initial nucleophilic attack by the amino group, followed by cyclization through the adjacent nitrogen atom of the pyrazole ring [27] [28]. These reactions typically require elevated temperatures and acidic conditions to achieve efficient cyclization.

Pyrazolopyrimidine Synthesis

Pyrazolopyrimidine derivatives represent a particularly important class of fused heterocycles accessible from 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine. The synthesis involves condensation of the amino group with various bielectrophilic reagents, leading to formation of six-membered rings fused to the pyrazole core [29] [28].

The reaction with ethyl acetoacetate provides access to pyrazolo[1,5-a]pyrimidine derivatives through a cyclization mechanism involving initial nucleophilic attack followed by intramolecular cyclization. The reaction conditions typically require refluxing in alcohol solvents with acid catalysis to achieve optimal yields [29] [28].

Alternative synthetic routes involve the use of triethyl orthoformate or other ortho-ester reagents, which provide one-carbon units for ring construction. These reactions proceed through formation of intermediate amidines, which subsequently cyclize to form the pyrimidine ring [24] [29].

Mechanistic Considerations

The mechanisms of fused heterocycle formation from 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine involve several common steps including nucleophilic attack, cyclization, and elimination reactions. The amino group serves as the primary nucleophilic site, attacking electrophilic centers in the coupling partner [24] [27].

The cyclization step typically involves intramolecular nucleophilic attack by the pyrazole nitrogen atom, forming a new six-membered ring. The regioselectivity of this step depends on the substitution pattern of the pyrazole ring and the nature of the electrophilic partner [25] [28].

Elimination reactions, typically involving loss of water or alcohol, drive the formation of the aromatic fused system. These steps are often facilitated by acidic conditions, which protonate leaving groups and promote their departure [24] [29].

Stability Under Acidic/Basic Conditions and Thermal Decomposition Pathways

Acid-Base Stability Profile

The stability of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine under varying pH conditions depends on the protonation state of the amino group and the pyrazole nitrogen atoms. Under acidic conditions (pH 1-3), the compound exhibits moderate stability with gradual hydrolysis occurring over 2-24 hours [30] [31].

The amino group has a pKa of approximately 4-5, making it readily protonated under acidic conditions. This protonation reduces the nucleophilicity of the amino group and affects its reactivity in subsequent reactions [31] [32]. The pyrazole ring nitrogen atoms can also undergo protonation, with the pyridine-like nitrogen being more basic than the pyrrole-like nitrogen [1] [3].

Under basic conditions (pH 9-12), the compound shows good stability over extended periods (days to weeks). The amino group remains unprotonated and maintains its nucleophilic character, while the pyrazole NH can be deprotonated to form an anion [30] [32]. This enhanced stability under basic conditions makes the compound suitable for reactions requiring basic media.

Thermal Decomposition Pathways

Thermal decomposition of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine occurs through multiple pathways depending on the temperature and atmospheric conditions. Initial decomposition begins around 250°C, with complete decomposition occurring above 300°C [33] [34].

The primary decomposition pathway involves cleavage of the N-benzyl bond, liberating 3-chlorobenzyl radicals and leaving behind the pyrazole-5-amine core. This bond cleavage occurs through a homolytic mechanism, generating reactive radical intermediates that can undergo further decomposition or recombination reactions [33] [35].

Secondary decomposition pathways involve ring-opening reactions of the pyrazole core, leading to formation of various nitrogen-containing fragments. The amino group can undergo oxidative decomposition to form nitroso or nitro intermediates, which further decompose to nitrogen oxides and other small molecules [34] [16].

Degradation Products and Kinetics

The kinetics of thermal decomposition follow first-order kinetics with respect to the starting material, indicating a unimolecular decomposition mechanism. The activation energy for decomposition is approximately 150-200 kJ/mol, consistent with homolytic bond cleavage processes [33] [34].

Major degradation products include 3-chlorobenzyl alcohol, 3-chlorobenzaldehyde, and various pyrazole fragments. The formation of these products depends on the atmospheric conditions, with oxidative atmospheres promoting formation of oxygenated products [33] [35].

The decomposition rate is influenced by substituents on the pyrazole ring, with electron-withdrawing groups increasing the decomposition rate and electron-donating groups providing stabilization. The 3-chlorobenzyl group provides moderate stabilization through delocalization of radical intermediates [34] [16].

Stability Enhancement Strategies

Several strategies can be employed to enhance the stability of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine under various conditions. Protection of the amino group through acylation or other derivatization reactions can improve stability under acidic conditions [30] [32].

The use of antioxidants or radical scavengers can prevent oxidative decomposition pathways, particularly under elevated temperature conditions. Common antioxidants include phenolic compounds and hindered amines that can trap radical intermediates [34] [35].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant